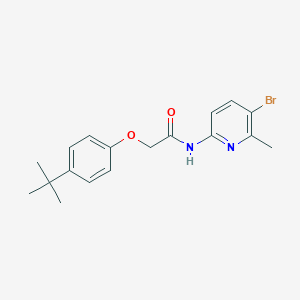![molecular formula C28H22BrClN4O2 B315729 6-AMINO-4-{5-BROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}-3-METHYL-1-(3-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B315729.png)
6-AMINO-4-{5-BROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}-3-METHYL-1-(3-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-AMINO-4-{5-BROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}-3-METHYL-1-(3-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-{5-BROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}-3-METHYL-1-(3-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrano[2,3-c]pyrazole core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the bromo and chlorobenzyl groups: This step involves electrophilic aromatic substitution reactions where bromine and chlorobenzyl groups are introduced to the aromatic rings.
Amino and methyl group additions: These groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation products: Oxides of the amino and methyl groups.
Reduction products: Amines from the reduction of the carbonitrile group.
Substitution products: Various substituted derivatives depending on the reagents used.
科学研究应用
6-AMINO-4-{5-BROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}-3-METHYL-1-(3-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
相似化合物的比较
Similar Compounds
6-Amino-4-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: A closely related compound with a similar structure but lacking the 3-methylphenyl group.
4-{5-Bromo-2-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1-(3-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Another related compound with a different substitution pattern.
Uniqueness
The uniqueness of 6-AMINO-4-{5-BROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}-3-METHYL-1-(3-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C28H22BrClN4O2 |
|---|---|
分子量 |
561.9 g/mol |
IUPAC 名称 |
6-amino-4-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]-3-methyl-1-(3-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C28H22BrClN4O2/c1-16-6-5-8-20(12-16)34-28-25(17(2)33-34)26(22(14-31)27(32)36-28)21-13-19(29)10-11-24(21)35-15-18-7-3-4-9-23(18)30/h3-13,26H,15,32H2,1-2H3 |
InChI 键 |
HWUNROUATRIYFL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5Cl)C(=N2)C |
规范 SMILES |
CC1=CC(=CC=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5Cl)C(=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide](/img/structure/B315647.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-4-tert-butylbenzamide](/img/structure/B315648.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide](/img/structure/B315650.png)
![5-bromo-N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B315651.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]butanamide](/img/structure/B315654.png)


![5-bromo-N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-chlorobenzamide](/img/structure/B315661.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2,4-dichlorobenzamide](/img/structure/B315662.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-4-fluorobenzamide](/img/structure/B315663.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-chlorobenzamide](/img/structure/B315664.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-5-chloro-2-methoxybenzamide](/img/structure/B315667.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3,5-diethoxybenzamide](/img/structure/B315668.png)
![2-bromo-N-(2-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B315670.png)
